molecular formula C16H18N2O4 B6664406 3-[2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylamino]-2-oxoethyl]benzoic acid

3-[2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylamino]-2-oxoethyl]benzoic acid

Cat. No.: B6664406
M. Wt: 302.32 g/mol
InChI Key: IAKDTTOTNAPBLP-UHFFFAOYSA-N
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Description

3-[2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylamino]-2-oxoethyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with a substituted oxazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylamino]-2-oxoethyl]benzoic acid typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions.

    Coupling with Benzoic Acid: The final step involves coupling the oxazole derivative with benzoic acid using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylamino]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the benzoic acid moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylamino]-2-oxoethyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving oxazole derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylamino]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The oxazole ring and benzoic acid moiety may interact with enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylamino]-2-oxoethyl]benzoic acid is unique due to its specific combination of an oxazole ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-[2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-10-14(11(2)22-18-10)6-7-17-15(19)9-12-4-3-5-13(8-12)16(20)21/h3-5,8H,6-7,9H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKDTTOTNAPBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCNC(=O)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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